
2-(2-methyl-9H-xanthen-9-yl)-1-phenyl-1,3-butanedione
Overview
Description
2-(2-methyl-9H-xanthen-9-yl)-1-phenyl-1,3-butanedione is a fluorescent dye that has been widely used in scientific research. It is commonly referred to as MDB or Methyl Orange. The compound has a unique chemical structure that makes it an ideal candidate for various applications in the field of biochemistry and molecular biology.
Mechanism of Action
MDB has a unique chemical structure that makes it a fluorescent dye. The compound has a xanthene ring system that is responsible for its fluorescence. When excited by light of a specific wavelength, MDB absorbs the energy and undergoes a transition to an excited state. The excited state is unstable and quickly returns to the ground state, releasing the absorbed energy as fluorescence.
Biochemical and Physiological Effects:
MDB has no known biochemical or physiological effects. It is a non-toxic compound that can be used in various in vitro and in vivo studies. However, the compound should be handled with care as it can cause skin and eye irritation.
Advantages and Limitations for Lab Experiments
MDB has several advantages for lab experiments. It is a highly fluorescent compound that can be easily detected and quantified. It has a high molar extinction coefficient, which makes it highly sensitive to changes in the environment. It is also a stable compound that can be stored for long periods of time. However, MDB has some limitations. It is sensitive to pH changes and can exhibit fluorescence quenching at low pH values. It also has a high tendency to aggregate, which can affect its fluorescence properties.
Future Directions
MDB has several potential future directions. It can be used in the development of new fluorescent probes for various applications. It can also be used in the development of new pH indicators and sensors. MDB can be modified to improve its fluorescence properties and reduce its limitations. It can also be used in the development of new imaging techniques for biological systems. Additionally, MDB can be used in the development of new drugs and therapies for various diseases.
Scientific Research Applications
MDB is widely used in scientific research as a fluorescent probe for various applications. It has been used to study the binding of ligands to proteins, DNA, and RNA. It has also been used to study the conformational changes in proteins and nucleic acids. MDB has been used as a pH indicator in biochemical assays and as a stain for histological studies. It has also been used in flow cytometry and fluorescence microscopy.
properties
IUPAC Name |
2-(2-methyl-9H-xanthen-9-yl)-1-phenylbutane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O3/c1-15-12-13-21-19(14-15)23(18-10-6-7-11-20(18)27-21)22(16(2)25)24(26)17-8-4-3-5-9-17/h3-14,22-23H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCDXMWCRHFOGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=CC=CC=C3C2C(C(=O)C)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



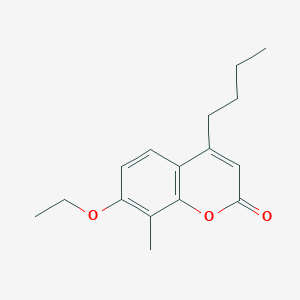
![2-[2-(dimethylamino)ethyl]-4,7-diphenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione hydrochloride](/img/structure/B3947179.png)

![2-(benzoylamino)-N-{2-[(2-furylmethyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B3947195.png)
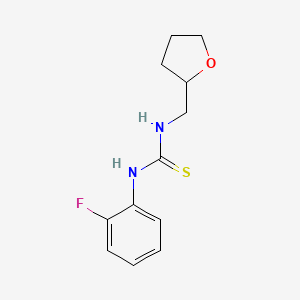
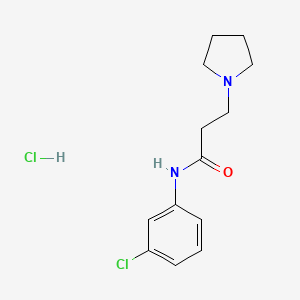
![(2,2-dimethyl-3-morpholin-4-ylpropyl)isobutyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B3947211.png)
![2-(2-naphthyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3947219.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(2-methylphenyl)propanamide](/img/structure/B3947230.png)
![4-{1-[(4-chloro-2-methylphenyl)amino]ethylidene}-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3947231.png)
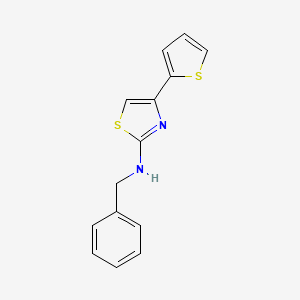
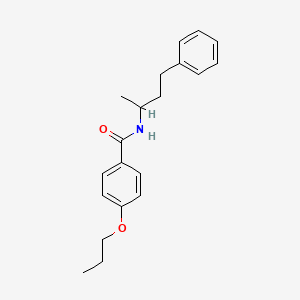
![2-[(3-nitrophenyl)amino]-2-oxoethyl 5-amino-5-oxo-3-phenylpentanoate](/img/structure/B3947246.png)
![ethyl 1-[3-(2,3-dihydro-1H-inden-5-ylamino)-3-oxopropyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B3947253.png)